

Technical Guide: Physical Properties of 2,3-Naphthalenedicarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Naphthalenedicarboxylic acid

Cat. No.: B141882

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **2,3-Naphthalenedicarboxylic acid**. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical industries.

Core Physical Properties

2,3-Naphthalenedicarboxylic acid is a solid, off-white to beige powder at room temperature.

[1] Key quantitative physical data are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₁₂ H ₈ O ₄	[2]
Molecular Weight	216.19 g/mol	[2][3][4]
Melting Point	238-240 °C (decomposes)	[1][3][5]
241.0 to 250.0 °C	[6][7]	
246 °C	[6][7]	
Boiling Point	316.6°C (rough estimate)	[1]
pKa (Predicted)	2.95 ± 0.30	[1]
Density (Calculated)	1.54 g/cm ³	[8]
Refractive Index (Estimate)	1.7080	[1][9]

Crystal Structure

The crystal structure of **2,3-Naphthalenedicarboxylic acid** has been determined by X-ray diffraction. It crystallizes in a monoclinic system with the space group C2/c.[8] The molecules form cyclic-dimer hydrogen bonds between the carboxylic acid groups.[8]

Crystal System	Space Group	a	b	c	β	Volume	Z
Monoclinic	C2/c	5.087 Å	19.222 Å	9.552 Å	93.81°	932.0 Å ³	4

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **2,3-Naphthalenedicarboxylic acid**.

Spectrum	Key Features
FT-IR	Characteristic peaks for O-H stretching of the carboxylic acid, C=O stretching, and aromatic C-H and C=C stretching are expected.
¹ H NMR	Signals corresponding to the aromatic protons and the acidic protons of the carboxylic acid groups would be observed.
¹³ C NMR	Resonances for the carboxylic acid carbons and the aromatic carbons would be present.
Mass Spectrometry	The molecular ion peak and characteristic fragmentation patterns can be observed.

Experimental Protocols

Detailed methodologies for the determination of key physical properties are provided below.

Melting Point Determination

Principle: The melting point is determined as the temperature at which the solid phase of a substance is in equilibrium with its liquid phase. For pure crystalline solids, this transition occurs over a narrow temperature range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Thermometer or digital temperature probe

Procedure:

- A small amount of finely powdered **2,3-Naphthalenedicarboxylic acid** is packed into a capillary tube to a height of 2-3 mm.

- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded. This range is reported as the melting point.

Solubility Determination (General Protocol)

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility is quantified as the concentration of the solute in a saturated solution at a specific temperature.

Apparatus:

- Vials with screw caps
- Analytical balance
- Vortex mixer or shaker
- Centrifuge
- HPLC or UV-Vis spectrophotometer

Procedure:

- An excess amount of **2,3-Naphthalenedicarboxylic acid** is added to a known volume of the desired solvent in a vial.
- The vial is sealed and agitated (e.g., using a vortex mixer or shaker) at a constant temperature for a sufficient time to reach equilibrium (typically 24 hours).
- The suspension is then centrifuged to separate the undissolved solid.
- A known volume of the supernatant is carefully removed and diluted with a suitable solvent.

- The concentration of the dissolved **2,3-Naphthalenedicarboxylic acid** in the diluted solution is determined using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
- The solubility is then calculated and expressed in units such as mg/mL or mol/L.

pKa Determination by Titration (General Protocol)

Principle: The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a dicarboxylic acid, two pKa values can be determined by monitoring the pH change of a solution of the acid upon the addition of a strong base.

Apparatus:

- pH meter with a calibrated electrode
- Burette
- Beaker
- Magnetic stirrer and stir bar

Procedure:

- A known amount of **2,3-Naphthalenedicarboxylic acid** is dissolved in a suitable solvent (e.g., water or a water/organic solvent mixture).
- A calibrated pH electrode is immersed in the solution.
- A standardized solution of a strong base (e.g., NaOH) is added in small increments from a burette.
- The pH of the solution is recorded after each addition of the base, allowing the solution to stabilize.
- The titration is continued past the second equivalence point.
- A titration curve is generated by plotting the pH versus the volume of base added.

- The two equivalence points are determined from the points of inflection on the curve. The pKa values correspond to the pH at the half-equivalence points.

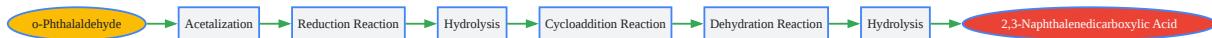
Spectroscopic Analysis

FT-IR Spectroscopy (Thin Solid Film Method):

- A small amount of **2,3-Naphthalenedicarboxylic acid** is dissolved in a volatile solvent (e.g., methylene chloride).
- A drop of the solution is placed on a salt plate (e.g., NaCl or KBr).
- The solvent is allowed to evaporate, leaving a thin film of the solid on the plate.
- The FT-IR spectrum of the film is then recorded.

NMR Spectroscopy:

- Approximately 5-25 mg of **2,3-Naphthalenedicarboxylic acid** is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- The solution is filtered to remove any particulate matter.
- The ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.

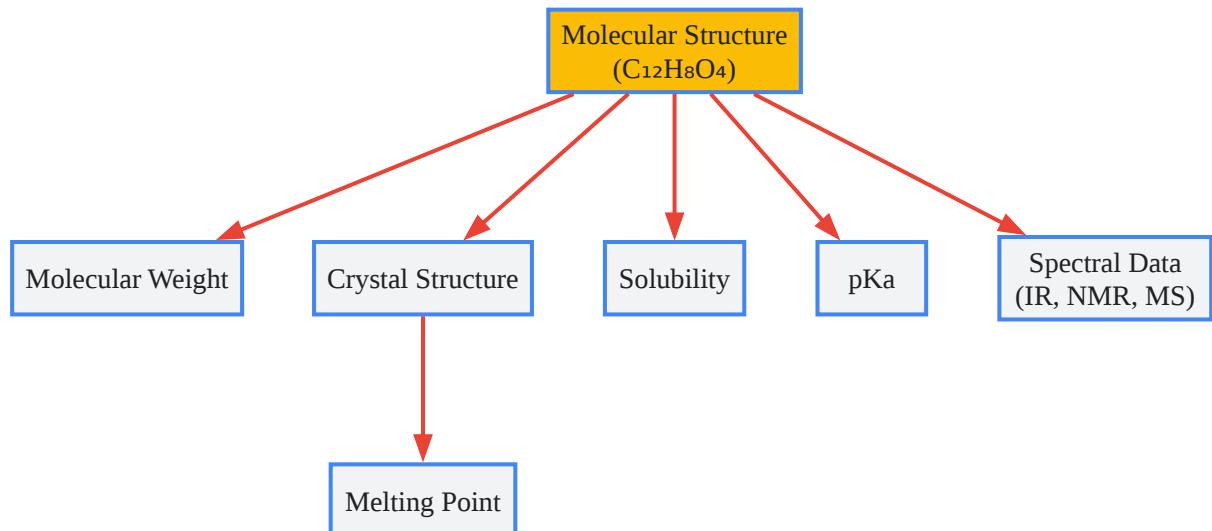

X-ray Crystallography:

- Single crystals of **2,3-Naphthalenedicarboxylic acid** are grown, typically by slow evaporation of a saturated solution.
- A suitable crystal is mounted on a goniometer head.
- The crystal is placed in an X-ray diffractometer, and diffraction data is collected by rotating the crystal in the X-ray beam.
- The collected data is then processed to determine the crystal structure.

Visualizations

Synthesis Workflow

The following diagram illustrates a typical synthesis route for **2,3-Naphthalenedicarboxylic acid**.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **2,3-Naphthalenedicarboxylic acid**.

Logical Relationship of Physical Properties

The following diagram illustrates the logical relationship and dependence of various physical properties.

[Click to download full resolution via product page](#)

Caption: Interrelationship of the core physical properties of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- 2. eng.uc.edu [eng.uc.edu]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry Teaching Labs - scXRD: Data acquisition [chemtl.york.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 2,3-Naphthalenedicarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b141882#2-3-naphthalenedicarboxylic-acid-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com